2-(2,2,3,3-Tetrafluoropropoxy)pyridin-4-amine

Description

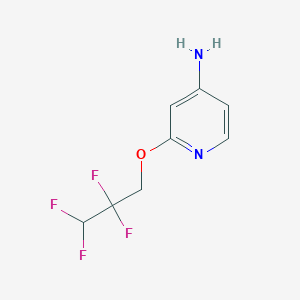

Chemical Structure:

2-(2,2,3,3-Tetrafluoropropoxy)pyridin-4-amine (CAS: 1251097-55-8) features a pyridine ring substituted with an amine group at the 4-position and a 2,2,3,3-tetrafluoropropoxy group at the 2-position. The tetrafluorinated alkoxy chain enhances lipophilicity and electronic properties, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-(2,2,3,3-tetrafluoropropoxy)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F4N2O/c9-7(10)8(11,12)4-15-6-3-5(13)1-2-14-6/h1-3,7H,4H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCQTFCDORPGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)OCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,2,3,3-Tetrafluoropropoxy)pyridin-4-amine is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The introduction of fluorine atoms into organic compounds often enhances their pharmacological properties due to increased lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, receptor interactions, and potential therapeutic applications.

The compound's structure is characterized by the presence of a pyridine ring substituted with a tetrafluoropropoxy group. This unique configuration contributes to its biological activity by influencing molecular interactions and solubility.

Cytotoxicity

Recent studies have demonstrated that derivatives of compounds containing the tetrafluoropropoxy moiety exhibit significant cytotoxic effects against various cancer cell lines. For example, one study evaluated the cytotoxicity of a related compound in cisplatin-resistant cancer cells (MDA-MB-231, COLO205, and HTC-15). The results indicated that these compounds significantly inhibited cell viability across all tested lines, suggesting potential as chemotherapeutic agents against resistant cancers .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|---|

| TFBPC | MDA-MB-231 | 5 | High |

| TFBPC | COLO205 | 10 | Moderate |

| TFBPC | HTC-15 | 8 | Moderate |

The mechanism by which 2-(2,2,3,3-Tetrafluoropropoxy)pyridin-4-amine exerts its cytotoxic effects appears to involve DNA damage and apoptosis induction. Studies have shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS), DNA fragmentation, and phosphatidylserine exposure—hallmarks of apoptotic cell death. Notably, cells treated with this compound exhibited a significant accumulation in the sub-G1 phase of the cell cycle, indicating extensive DNA damage .

Receptor Interactions

In addition to its cytotoxic properties, the compound may interact with various biological receptors. Related studies on similar fluorinated pyridine derivatives have shown high affinity for alpha-2 adrenergic receptors, suggesting potential applications in treating mood disorders or neurodegenerative diseases .

Case Studies

- Cisplatin Resistance : A case study involving MDA-MB-231 cells highlighted the effectiveness of tetrafluoropropoxy-containing compounds in overcoming cisplatin resistance. The study showed that these compounds could induce apoptosis through mechanisms distinct from traditional chemotherapeutics .

- Antidepressant Potential : Another study indicated that fluorinated pyridine derivatives could serve as potential antidepressants by acting as alpha-2 antagonists in central nervous system applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Key Observations :

- Fluorination Impact : All compounds share tetrafluoropropoxy or related fluorinated groups, enhancing lipid solubility and metabolic stability. However, the core structure dictates their specific applications.

- Core Heterocycles : Pyridine (target compound) vs. benzylamine () vs. pyrido[3,2-d]pyrimidine (). Pyridine derivatives are often used in drug scaffolds, while pyrido-pyrimidines are common in kinase inhibitors .

Physicochemical Properties

- Solubility: The target compound’s pyridine core and fluorine substituents improve organic-phase solubility compared to the hydrophilic propanol-based Cs-7SB (), which is tailored for solvent extraction .

- Stability : Fluorinated compounds like Cs-7SB exhibit a 5-year shelf life under controlled storage (), suggesting similar stability for the target compound. In contrast, the benzylamine hydrochloride () may require salt formulation for enhanced stability .

Preparation Methods

Starting Material and Intermediate Preparation

A common intermediate is 2,3-dimethyl-4-(2,2,3,3-tetrafluoropropoxy)pyridine-1-oxide , which undergoes acetylation and subsequent transformations to introduce the amino group.

- Acetylation is performed by adding concentrated sulfuric acid (two drops) to a solution of the pyridine-1-oxide intermediate in acetic anhydride.

- The reaction temperature is maintained between 80°C and 120°C.

- Reaction time ranges from 0.1 to 10 hours.

This step yields a 2-acetoxymethylpyridine derivative, which is then hydrolyzed under alkaline conditions.

Alkali Hydrolysis

- Alkali agents such as sodium hydroxide, potassium hydroxide, potassium carbonate, or sodium carbonate are used.

- Solvents include methanol, ethanol, or water.

- Temperature ranges from 20°C to 60°C.

- Reaction time is typically 0.1 to 2 hours.

This step produces a 2-hydroxymethyl pyridine derivative.

Chlorination or Esterification

The hydroxymethyl intermediate is then reacted with chlorinating agents like thionyl chloride or esterifying agents such as methanesulfonyl chloride or p-toluenesulfonyl chloride to yield a chloromethyl or sulfonate intermediate.

Reaction with Amines to Form the Target Compound

The key step to introduce the amino group at the 4-position involves nucleophilic substitution reactions with amines, specifically morpholine or other secondary amines, under controlled conditions.

- The reaction is typically performed in sealed vessels or flow reactors.

- Temperatures range from 100°C to 170°C, with 120°C to 150°C being preferred.

- Reaction pressure varies from autogenic pressure to 50 bar.

- Molar ratios of reactants (e.g., tetrafluoropropyl tosylate to amine) are maintained between 1:2 to 1:2.5 for optimal yields.

- Reaction times vary from 1 to 20 hours, depending on batch size and temperature.

Purification and Isolation

After completion of the reaction:

- The mixture is cooled to 20°C to 80°C.

- Dilution with organic solvents such as methyl tert-butyl ether facilitates phase separation.

- Salts formed during the reaction are removed by filtration.

- Excess amine and solvents are removed under vacuum.

- The final product is purified by distillation or used directly if purity is sufficient.

Comparative Analysis of Preparation Methods

| Step | Conditions | Reagents/Agents | Yields & Notes |

|---|---|---|---|

| Acetylation | 80–120°C, 0.1–10 h | Acetic anhydride, sulfuric acid | Intermediate 2-acetoxymethylpyridine derivative |

| Alkali Hydrolysis | 20–60°C, 0.1–2 h | NaOH, KOH, K2CO3, Na2CO3; MeOH, EtOH | 2-Hydroxymethyl pyridine derivative |

| Chlorination/Esterification | Mild heating | Thionyl chloride, methanesulfonyl chloride, p-toluenesulfonyl chloride | Formation of chloromethyl or sulfonate intermediate |

| Amination (Nucleophilic Substitution) | 100–170°C, 1–20 h, 1–50 bar | Morpholine or other amines; tetrafluoropropyl tosylate or trifluoromethanesulfonate | Key step for amino group introduction; yields vary, optimized conditions yield high purity product |

| Purification | Cooling, filtration, distillation | Methyl tert-butyl ether, vacuum | Removal of salts and excess reagents; isolation of pure product |

Research Findings and Optimization Notes

- The use of 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate as the alkylating agent is more reactive than the corresponding tosylate, leading to higher yields.

- Reaction in sealed autoclaves or flow reactors under controlled pressure improves reproducibility and scalability.

- Solvent choice impacts reaction efficiency; ethers like methyl tert-butyl ether are preferred for extraction and purification.

- Reaction times can be reduced by increasing temperature but must be balanced against potential decomposition.

- Alkali hydrolysis is efficient and mild, preserving the sensitive fluorinated moiety.

- The process can be adapted for batch or semi-batch operations, allowing flexibility in production scale.

Q & A

Q. What are the optimal synthetic routes for 2-(2,2,3,3-Tetrafluoropropoxy)pyridin-4-amine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution on fluorinated pyridine derivatives. For example, introducing the 2,2,3,3-tetrafluoropropoxy group via reaction of a halogenated pyridine precursor (e.g., 4-aminopyridine with a leaving group at the 2-position) with 2,2,3,3-tetrafluoropropanol under alkaline conditions. Key parameters include:

- Temperature control : Reactions are often conducted at 80–100°C to balance reactivity and side-product formation.

- Inert atmosphere : Use of nitrogen or argon to prevent oxidation of intermediates.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve solubility and reaction efficiency .

Q. How can the molecular structure of 2-(2,2,3,3-Tetrafluoropropoxy)pyridin-4-amine be characterized using spectroscopic methods?

- NMR Spectroscopy : H and F NMR confirm substituent positions and purity. The tetrafluoropropoxy group shows distinct F signals at δ -120 to -140 ppm (CF groups) .

- FTIR : Peaks at 1250–1100 cm (C-F stretching) and 3350–3450 cm (N-H stretching) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion (e.g., [M+H]) and fragmentation patterns .

Q. What key physical and chemical properties influence its reactivity in organic synthesis?

- Solubility : High lipophilicity due to fluorinated groups necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions.

- Acid-Base Behavior : The pyridin-4-amine group (pKa ~5–6) allows pH-dependent protonation, affecting nucleophilicity in coupling reactions.

- Thermal Stability : Decomposition above 200°C requires controlled heating in synthetic steps .

Advanced Research Questions

Q. How can researchers address stability and degradation issues during long-term storage?

Stability studies on analogous fluorinated modifiers (e.g., 1-(2,2,3,3-tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol) show:

Q. How to resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from:

- Impurity profiles : Trace byproducts (e.g., regioisomers from incomplete substitution) can skew bioassay results. Use preparative HPLC for rigorous purification.

- Assay conditions : Variations in cell lines (e.g., neuronal vs. cancer models) or concentration ranges require cross-validation. For example, conflicting kinase inhibition data (p38 MAP kinase vs. other targets) should be contextualized with dose-response curves .

Q. What strategies improve regioselective functionalization of the pyridine ring?

- Directing groups : The amino group at position 4 directs electrophilic substitution to position 2 or 6.

- Metal-mediated coupling : Palladium-catalyzed C-H activation at position 3 using ligands (e.g., BrettPhos) enhances selectivity.

- Computational modeling : DFT calculations predict reactive sites based on electron density maps .

Q. How to design analogs with enhanced pharmacokinetic or target-binding properties?

- Bioisosteric replacement : Substitute the tetrafluoropropoxy group with trifluoroethoxy or hexafluoroisopropyl to modulate logP and metabolic stability.

- Scaffold hopping : Integrate the pyridine core into bicyclic systems (e.g., pyridopyrazines) to improve affinity for CNS targets, as seen in MAP kinase inhibitor studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.